molecular formula C5H9BF3K B1592985 Potassium cyclopentyltrifluoroborate CAS No. 1040745-70-7

Potassium cyclopentyltrifluoroborate

Cat. No. B1592985
M. Wt: 176.03 g/mol
InChI Key: MUVSOIJDVXEYST-UHFFFAOYSA-N
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Description



  • Potassium cyclopentyltrifluoroborate is a chemical compound with the formula C₅H₉BF₃K .

  • It is a white to off-white solid.

  • The compound is an organotrifluoroborate , which means it contains a boron atom bonded to a cyclopentyl group and three fluorine atoms.

  • It is often used as a reagent in organic synthesis, particularly in cross-coupling reactions.





  • Synthesis Analysis



    • Potassium cyclopentyltrifluoroborate can be synthesized through various methods, including boron trifluoride etherate-mediated reactions with cyclopentyl Grignard reagents or by reacting potassium fluoride with cyclopentylboronic acid.





  • Molecular Structure Analysis



    • The compound consists of a cyclopentyl group bonded to a boron atom, with three fluorine atoms and a potassium ion attached.

    • The molecular formula is C₅H₉BF₃K .





  • Chemical Reactions Analysis



    • Potassium cyclopentyltrifluoroborate is involved in various reactions, including:

      • Direct alkylation of heteroaryls

      • Oxidation via Oxone or copper (II) salts

      • Cross-coupling with aryl chlorides (Suzuki cross-coupling)

      • It serves as a versatile and stable boronic acid surrogate.







  • Physical And Chemical Properties Analysis



    • Melting Point : >300°C

    • Form : White to off-white solid

    • Purity : 97%

    • Storage Temperature : Refrigerator




  • Scientific Research Applications

    • Direct Alkylation of Heteroaryls

      • Application: Potassium cyclopentyltrifluoroborate can be used for the direct alkylation of heteroaryls .
      • Results: The outcome of this application is the formation of alkylated heteroaryls .
    • Oxidation via Oxone or Copper (II) Salts and Dess-Martin Periodinane

      • Application: Potassium cyclopentyltrifluoroborate can be oxidized using Oxone or copper (II) salts and Dess-Martin periodinane .
      • Results: The outcome of this application is the formation of oxidized products .
    • Cross-Coupling with Aryl Chlorides

      • Application: Potassium cyclopentyltrifluoroborate can be used for cross-coupling reactions with aryl chlorides .
      • Results: The outcome of this application is the formation of cross-coupled products .
    • Suzuki Cross-Coupling

      • Application: Potassium cyclopentyltrifluoroborate can be used for Suzuki cross-coupling reactions .
      • Results: The outcome of this application is the formation of cross-coupled products .
    • Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates

      • Application: Potassium cyclopentyltrifluoroborate can be used as a versatile and stable surrogate for boronic acids .
      • Results: The outcome of this application is the formation of products that would typically be formed using boronic acids .
    • Direct Alkylation of Heteroaryls

      • Application: Potassium cyclopentyltrifluoroborate can be used for the direct alkylation of heteroaryls .
      • Results: The outcome of this application is the formation of alkylated heteroaryls .
    • Oxidation via Oxone or Copper (II) Salts and Dess-Martin Periodinane

      • Application: Potassium cyclopentyltrifluoroborate can be oxidized using Oxone or copper (II) salts and Dess-Martin periodinane .
      • Results: The outcome of this application is the formation of oxidized products .
    • Cross-Coupling with Aryl Chlorides

      • Application: Potassium cyclopentyltrifluoroborate can be used for cross-coupling reactions with aryl chlorides .
      • Results: The outcome of this application is the formation of cross-coupled products .
    • Suzuki Cross-Coupling

      • Application: Potassium cyclopentyltrifluoroborate can be used for Suzuki cross-coupling reactions .
      • Results: The outcome of this application is the formation of cross-coupled products .
    • Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates

      • Application: Potassium cyclopentyltrifluoroborate can be used as a versatile and stable surrogate for boronic acids .
      • Results: The outcome of this application is the formation of products that would typically be formed using boronic acids .

    Safety And Hazards



    • The compound is not currently available for purchase, so specific safety information is not provided.




  • Future Directions



    • Research on potassium cyclopentyltrifluoroborate continues, especially in the context of its applications in organic synthesis and drug development.




    properties

    IUPAC Name

    potassium;cyclopentyl(trifluoro)boranuide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MUVSOIJDVXEYST-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [B-](C1CCCC1)(F)(F)F.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9BF3K
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30635703
    Record name Potassium cyclopentyl(trifluoro)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30635703
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    176.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Potassium cyclopentyltrifluoroborate

    CAS RN

    1040745-70-7
    Record name Potassium cyclopentyl(trifluoro)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30635703
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Potassium cyclopentyltrifluoroborate
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    36
    Citations
    GA Molander, DL Sandrock - Current opinion in drug discovery & …, 2009 - ncbi.nlm.nih.gov
    … development in this area using organotrifluoroborates is reported via a RuPhos-mediated cross-coupling of aryl- and heteroaryl bromides with potassium cyclopentyltrifluoroborate […
    Number of citations: 125 www.ncbi.nlm.nih.gov
    T Liu, Y Li, L Lai, J Cheng, J Sun, J Wu - Organic letters, 2018 - ACS Publications
    … the reaction of 4-vinylpyridine 1a, potassium cyclopentyltrifluoroborate 2a, and DABCO·(SO … 10-methyl acridinium perchlorate or potassium cyclopentyltrifluoroborate 2a was decreased (…
    Number of citations: 72 pubs.acs.org
    X Gong, M Yang, JB Liu, FS He, J Wu - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
    … To explore the practicability of the hypothesis in Scheme 1, we started to investigate the reaction of potassium cyclopentyltrifluoroborate 1a, sulfur dioxide, and (bromoethynyl)benzene …
    Number of citations: 51 pubs.rsc.org
    T Liu, Y Ding, X Fan, J Wu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
    … We further examined the reactions of potassium cyclopentyltrifluoroborate 2a and DABCO(… (SO 2 ) 2 , and potassium cyclopentyltrifluoroborate 2a worked well, providing the desired (E)-…
    Number of citations: 42 pubs.rsc.org
    M Yang, H Han, H Jiang, S Ye, X Fan, J Wu - Chinese Chemical Letters, 2021 - Elsevier
    … As illustrated in Scheme 1, a variety of substituted para-quinone methides 1 could react smoothly with potassium cyclopentyltrifluoroborate 2a and DABCO·(SO 2 ) 2 under the standard …
    Number of citations: 14 www.sciencedirect.com
    S Ye, X Li, W Xie, J Wu - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
    … -1-ene 1 a, potassium cyclopentyltrifluoroborate 2 a, and … [a] Reaction conditions: potassium cyclopentyltrifluoroborate … yield based on potassium cyclopentyltrifluoroborate 2 a. [c] In …
    Number of citations: 55 onlinelibrary.wiley.com
    FS He, C Zhang, M Jiang, L Lou, J Wu, S Ye - Chemical Science, 2022 - pubs.rsc.org
    … available chalcone 1a and potassium cyclopentyltrifluoroborate 2a as model substrates with … Table 1 Initial studies for the reaction of chalcone 1a, potassium cyclopentyltrifluoroborate …
    Number of citations: 23 pubs.rsc.org
    A van den Hoogenband, JHM Lange, JW Terpstra… - Tetrahedron …, 2008 - Elsevier
    … 3-Bromoquinoline 1 and the commercially available potassium cyclopentyltrifluoroborate 2 (… In comparison with the cyclic potassium cyclopentyltrifluoroborate, prolonged reaction times …
    Number of citations: 78 www.sciencedirect.com
    SD Dreher, PG Dormer, DL Sandrock… - Journal of the …, 2008 - ACS Publications
    … The electron-rich and sterically hindered 2-chloroanisole 1 and the heterocyclic 3-chloropyridine 2 were chosen as electrophilic models, while potassium cyclopentyltrifluoroborate 3 …
    Number of citations: 299 pubs.acs.org
    C Pan, C Yuan, JT Yu - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
    … , alkyl borates (such as 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(tert-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as well as potassium cyclopentyltrifluoroborate …
    Number of citations: 18 onlinelibrary.wiley.com

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